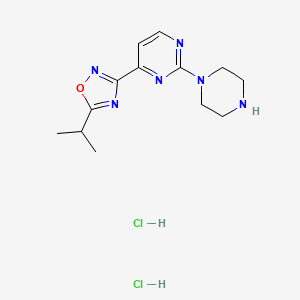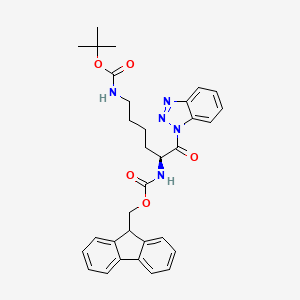
Fmoc-Lys(Boc)-Bt
Vue d'ensemble
Description
Fmoc-Lys(Boc)-OH is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is used to prepare dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery .
Synthesis Analysis
Fmoc-Lys(Boc)-OH can be synthesized using various methods. One such method involves the use of calcium iodide as a protective agent for the Fmoc protecting group . Another method involves the use of potassium fluoride .Molecular Structure Analysis
The molecular formula of Fmoc-Lys(Boc)-OH is C26H32N2O6 . Its average mass is 468.542 Da and its mono-isotopic mass is 468.226044 Da .Chemical Reactions Analysis
Fmoc-Lys(Boc)-OH is involved in various chemical reactions. For instance, it can undergo ester hydrolysis, which is usually incompatible with the Fmoc protecting group in basic conditions or the Boc group in an aqueous acidic environment .Applications De Recherche Scientifique
1. Organogelation and Nanostructure Formation
Fmoc-Lys(Boc)-Bt derivatives have been explored for their ability to act as organogelators, forming stable thermo-reversible organogels in various solvents. Their self-assembly into 3D nanostructures like nanofibers, nanoribbons, or nanotubes is notable. These structures are observed via electron microscopy and demonstrate potential in nanostructured material applications (Zong et al., 2016).
2. Solid-Phase Peptide Synthesis
Fmoc-Lys(Boc)-Bt plays a crucial role in solid-phase peptide synthesis (SPPS), particularly in the synthesis of peptides with specific modifications. It is utilized for the synthesis of peptides containing site-specifically modified lysine residues, demonstrating its versatility in peptide engineering (Huang et al., 2007).
3. Hydrogel Formation and Modulus Control
Research shows that Fmoc-Lys(Boc)-Bt based tripeptides can significantly influence the structure and properties of hydrogels. The sequence of amino acids in these peptides affects the self-assembled fibril structure, leading to differences in hydrogel modulus and anisotropy, important in biomedical applications (Cheng et al., 2010).
4. Prodrug Development for Cancer Therapy
Fmoc-Lys(Boc)-Bt derivatives have been investigated for their potential in prodrug strategies for selective cancer therapy. These compounds can be activated by specific enzymes to target cancer cells selectively, demonstrating their utility in developing more effective and targeted cancer treatments (Ueki et al., 2016).
5. Synthesis of Radiopharmaceuticals
Fmoc-Lys(Boc)-Bt has been employed in the synthesis of radiopharmaceuticals, particularly in the labeling of peptides with technetium-99m. Its ability to incorporate technetium-binding amino acids during SPPS offers flexibility and control over the site of attachment, crucial for developing peptide-based radiopharmaceuticals (Greenland et al., 2003).
Safety and Hazards
Safety measures for handling Fmoc-Lys(Boc)-OH include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used .
Relevant Papers The relevant papers retrieved discuss various aspects of Fmoc-Lys(Boc)-OH, including its synthesis , chemical reactions , and safety and hazards .
Propriétés
IUPAC Name |
tert-butyl N-[(5S)-6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-32(2,3)42-30(39)33-19-11-10-17-27(29(38)37-28-18-9-8-16-26(28)35-36-37)34-31(40)41-20-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h4-9,12-16,18,25,27H,10-11,17,19-20H2,1-3H3,(H,33,39)(H,34,40)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKATSNDLAHCNR-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671256 | |
| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1126433-45-1 | |
| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



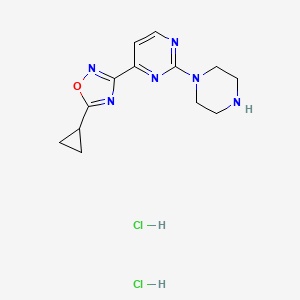
![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)


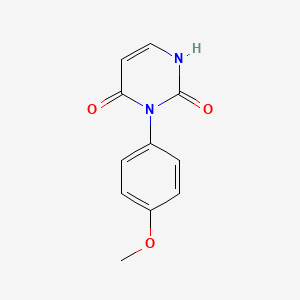

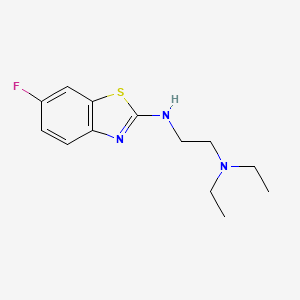
![N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1390993.png)
![Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1390994.png)
phosphonium bromide](/img/structure/B1390995.png)

![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)

